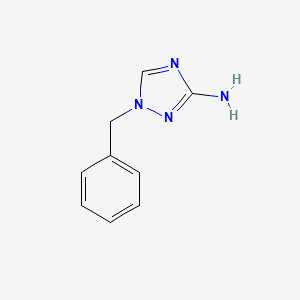

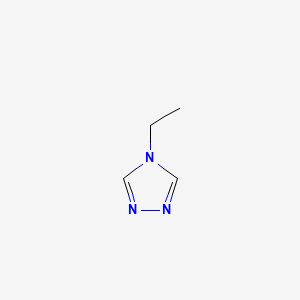

1-苄基-1H-1,2,4-三唑-3-胺

描述

“1-benzyl-1H-1,2,4-triazol-3-amine” is a polytriazolylamine ligand . It is known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been reported . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .Molecular Structure Analysis

The molecular structure of “1-benzyl-1H-1,2,4-triazol-3-amine” is C30H30N10 . It has a molecular weight of 530.63 .Chemical Reactions Analysis

This compound is known to enhance the catalytic effect in the azide-acetylene cycloaddition . This reaction is facilitated by the stabilization of Cu (I) towards disproportionation and oxidation .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 132-143 °C . It is stored at a temperature not exceeding -20°C .科学研究应用

药物化学:抗真菌剂

1-苄基-1H-1,2,4-三唑-3-胺是合成药物化合物的一种起始原料。 它的衍生物在抗真菌剂的开发中尤其重要 。这些化合物对于开发治疗真菌感染的药物至关重要,真菌感染在免疫功能低下患者中是一个主要问题。

抗癌研究

1-苄基-1H-1,2,4-三唑-3-胺的三唑环系统被用于抗癌药物的设计。 它被整合到对各种癌细胞系表现出良好细胞毒活性的化合物中,表明其在癌症治疗中的潜力 。

酶抑制

在心血管研究中,1-苄基-1H-1,2,4-三唑-3-胺相关化合物作为酶抑制剂。 它们通过靶向参与心血管功能的酶,在开发治疗心脏病的药物中发挥作用 。

农用化学:除草剂和杀虫剂

该化合物也用于农用化学中合成除草剂、杀菌剂和杀虫剂。 它在该领域的应用有助于控制影响作物产量的杂草和害虫 。

材料科学:聚合物和金属有机框架

1-苄基-1H-1,2,4-三唑-3-胺是生产新型功能材料(包括聚合物和金属有机框架 (MOF))的前体。 这些材料具有多种应用,从气体储存到催化 。

抗菌应用

1-苄基-1H-1,2,4-三唑-3-胺的衍生物因其抗菌活性而被探索。 一些化合物对细菌菌株表现出显著的活性,使其成为开发新型抗菌药物的潜在候选者 。

抗病毒研究

在抗病毒研究领域,三唑部分是合成具有潜在抗病毒特性的化合物的关键成分。 这在开发治疗病毒感染的药物中尤其重要 。

配位化学:配体

该化合物用作配位化学中的配体,在各种反应中稳定金属离子。 这种应用在催化和开发新型化学工艺中至关重要 。

作用机制

Target of Action

The primary target of 1-benzyl-1H-1,2,4-triazol-3-amine is copper ions (Cu+ and Cu2+). The compound acts as a ligand, binding to these ions and stabilizing them .

Mode of Action

1-benzyl-1H-1,2,4-triazol-3-amine interacts with its targets by stabilizing the copper ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of copper in the azide-acetylene cycloaddition .

Biochemical Pathways

The biochemical pathway affected by 1-benzyl-1H-1,2,4-triazol-3-amine is the azide-acetylene cycloaddition. By stabilizing copper ions, the compound enhances the catalytic effect of copper in this reaction

安全和危害

生化分析

Biochemical Properties

1-Benzyl-1H-1,2,4-triazol-3-amine interacts with various enzymes and proteins in biochemical reactions . It plays a crucial role in the azide-acetylene cycloaddition, a type of click chemistry . The nature of these interactions involves the stabilization of copper (I), preventing its disproportionation and oxidation .

Cellular Effects

The cellular effects of 1-Benzyl-1H-1,2,4-triazol-3-amine are primarily related to its role in the azide-acetylene cycloaddition . This reaction is used in bioconjugation applications, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Benzyl-1H-1,2,4-triazol-3-amine exerts its effects by stabilizing copper (I) ions . This stabilization prevents the copper (I) ions from undergoing disproportionation and oxidation, thus enhancing their catalytic effect in the azide-acetylene cycloaddition .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, 1-Benzyl-1H-1,2,4-triazol-3-amine maintains its stability and continues to effectively catalyze the azide-acetylene cycloaddition

Metabolic Pathways

Its primary known biochemical role is in the azide-acetylene cycloaddition, a type of click chemistry .

属性

IUPAC Name |

1-benzyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOILQNNNLJZCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25637-43-8 | |

| Record name | 1-benzyl-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

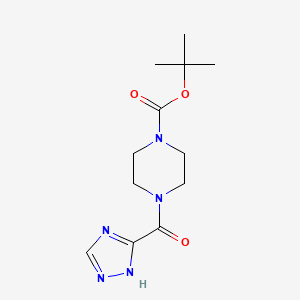

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2591256.png)

![N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2591258.png)

![N-(3-fluoro-4-methoxyphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2591259.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2591270.png)

![N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide](/img/structure/B2591274.png)

![N-(3-fluoro-4-methylphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2591275.png)

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2591279.png)